N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a propanamide group and at the 4-position with a 4-methylphenyl moiety. The 1,2,5-oxadiazole ring contributes to its electronic and steric properties, while the methyl group on the phenyl ring enhances hydrophobicity.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C12H13N3O2/c1-3-10(16)13-12-11(14-17-15-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
BTBVSTBABOHDKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as propionic anhydride, under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its amide bond and oxadiazole ring susceptibility.
Substitution Reactions
The oxadiazole ring facilitates nucleophilic substitution at position 3, while the amide group participates in acyl transfer reactions.
2.1. Nucleophilic Substitution
Research Findings :
-
Substitution at the oxadiazole ring is regioselective, favoring position 3 due to electronic effects .
-
Thiol-based nucleophiles require polar aprotic solvents for optimal reactivity .
Oxidation and Reduction
The compound's amide and oxadiazole moieties exhibit distinct redox behavior.
3.1. Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 4 hours | 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxylic acid |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2 hours | Fragmentation products including p-tolualdehyde and acetamide derivatives |
3.2. Reduction
Mechanistic Insights :
-
LiAlH₄ selectively reduces the amide carbonyl to an amine without altering the oxadiazole ring.
-
Catalytic hydrogenation modifies the oxadiazole ring to oxadiazoline, confirmed by IR loss of N–O stretching at 1,320 cm⁻¹ .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.
Key Data :
-
Cycloadditions proceed with moderate regioselectivity (60–75% yield).
-
Microwave conditions enhance reaction rates by 5x compared to conventional heating .
Acylation and Alkylation
The amide nitrogen exhibits limited reactivity but participates in selective modifications.
Challenges :
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), benzene | Ring-opened nitrile oxide intermediates + CO₂ | Photoinduced cleavage of the oxadiazole N–O bond |
| UV (365 nm), O₂ atmosphere | 4-(4-methylphenyl)-1,2,5-oxadiazole-3-peroxide | Singlet oxygen-mediated oxidation confirmed by EPR spectroscopy |
Biological Activity-Linked Reactivity
While not strictly synthetic, interactions with biological systems provide insights into its reactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research demonstrated that synthesized propanamide derivatives exhibited significant anticancer activity. The compounds were tested against several cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6h | 20.12 ± 6.20 | SNB-19 |
| 6j | 10.84 ± 4.20 | OVCAR-8 |
| Reference (Doxorubicin) | 0.92 ± 0.1 | Various |
Neuroprotective Effects
Another promising application of oxadiazole derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound are being investigated for their ability to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology.
Case Study: Tau Inhibition
A patent highlights the neuroprotective properties of oxadiazole compounds in treating tauopathies, suggesting that these compounds may offer new therapeutic avenues for neurodegenerative disorders .
Material Science Applications
In addition to medicinal uses, this compound has potential applications in material science due to its unique structural properties.
Polymer Chemistry
The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole units exhibit improved resistance to thermal degradation.
Case Study: Thermal Stability Enhancement
A study on polymer composites revealed that adding oxadiazole derivatives increased the thermal stability of the resulting materials significantly compared to control samples without the oxadiazole unit .
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 224.23 g/mol. The compound features an oxadiazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays showed that oxadiazole derivatives exhibit IC50 values ranging from sub-micromolar to micromolar concentrations against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in a dose-dependent manner. This suggests that the mechanism may involve the disruption of cellular processes related to DNA replication and repair .
Data Table: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | A549 | 1.5 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains.
Key Findings:
- Broad Spectrum Activity : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Data Table: Antibacterial Activity
| Compound Name | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 75 |
| Compound D | Staphylococcus aureus | 100 |
| This compound | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Key Findings:
- In Vivo Studies : Research indicates that certain oxadiazole compounds reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Anti-inflammatory Activity
| Compound Name | Model | Effectiveness |
|---|---|---|
| Compound E | Carrageenan-induced paw edema model | Significant reduction in swelling |
| This compound | TBD |
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity.
- Antimicrobial Screening : Another study assessed a series of oxadiazole compounds for their antimicrobial properties against clinical isolates. Compounds with halogen substitutions showed increased activity against resistant strains.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Hydrophobicity: The 4-methylphenyl group in the target compound confers moderate hydrophobicity, whereas 3,4-dimethoxyphenyl substituents (in analogs from and ) increase polarity due to electron-donating methoxy groups. The 4-fluorophenoxy and 4-tert-butylphenoxy groups in the propanamide sidechain significantly enhance molecular weight and logP values, suggesting reduced aqueous solubility compared to the target compound.
The fluorine atom in the analog may improve metabolic stability and membrane permeability due to its electronegativity and small size.
Molecular Weight Trends :
- The target compound (231.25 g/mol) is significantly smaller than its analogs (387.37–425.48 g/mol), which could translate to better bioavailability and pharmacokinetic profiles.
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s simpler structure may favor solubility, its analogs with extended substituents (e.g., fluorophenoxy, tert-butylphenoxy) might exhibit enhanced target affinity or selectivity in enzyme inhibition assays.
- Synthetic Challenges : The synthesis of analogs with bulky substituents (e.g., tert-butyl) may require specialized coupling reagents or protective strategies to avoid steric hindrance.
- Data Gaps : The provided evidence lacks explicit biological activity data, necessitating further studies to correlate structural features with functional outcomes such as IC₅₀ values or binding constants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
